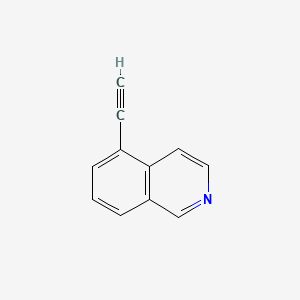

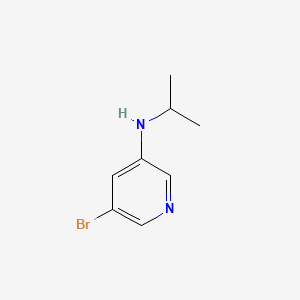

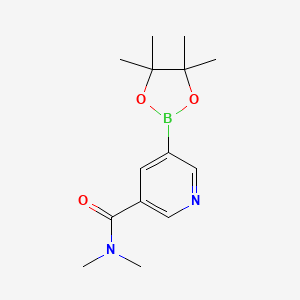

![molecular formula C7H6BrNOS B598240 2-Bromo-5,6-dihydrobenzo[d]thiazol-7(4H)-one CAS No. 1201633-72-8](/img/structure/B598240.png)

2-Bromo-5,6-dihydrobenzo[d]thiazol-7(4H)-one

Descripción general

Descripción

“2-Bromo-5,6-dihydrobenzo[d]thiazol-7(4H)-one” is a chemical compound . It is related to benzo[d]thiazole compounds, which have been studied for their potential as quorum sensing inhibitors in Gram-negative bacteria .

Synthesis Analysis

Benzo[d]thiazole compounds, including those bearing 2-oxo-2-substituted-phenylethan-1-yl groups, have been synthesized for the purpose of inhibiting quorum sensing . The synthesis process involves designing and evaluating a library of these compounds .Aplicaciones Científicas De Investigación

Application 1: Quorum Sensing Inhibitors of Gram-negative Bacteria

- Summary of the Application : Quorum sensing is a term for bacterial cell-cell communication. Bacteria use quorum sensing pathways to respond to external factors such as nutrient availability and defense mechanisms, and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis . The compound “Benzo[d]thiazole-2-thiol” has been used as a potent selective lasB quorum sensing inhibitor of Gram-negative bacteria .

- Methods of Application or Experimental Procedures : A library of fifteen benzo[d]thiazole/quinoline-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl compounds was designed, synthesized, and evaluated to find novel quorum sensing inhibitors . The compounds were evaluated for their growth inhibitory activities at high concentrations up to 1000 μg mL −1 toward Pseudomonas aeruginosa .

- Results or Outcomes : Three compounds showed promising quorum-sensing inhibitors with IC 50 of 115.2 μg mL −1, 182.2 μg mL −1 and 45.5 μg mL −1, respectively . In addition, one compound showed moderate anti-biofilm formation of Pseudomonas aeruginosa .

Application 2: Potential Anticancer Agents

- Summary of the Application : A series of novel benzothiazole-2-thiol derivatives were synthesized and evaluated for their effects on a panel of different types of human cancer cell lines .

- Methods of Application or Experimental Procedures : The compounds were synthesized and their structures determined by 1 H-NMR, 13 C-NMR and HRMS (ESI) . The effects of all compounds on a panel of different types of human cancer cell lines were investigated .

- Results or Outcomes : Among the compounds, pyridinyl-2-amine linked benzothiazole-2-thiol compounds exhibited potent anticancer activities . One compound in particular displayed potent anticancer activity on SKRB-3 (IC 50 = 1.2 nM), SW620 (IC 50 = 4.3 nM), A549 (IC 50 = 44 nM) and HepG2 (IC 50 = 48 nM) and was found to induce apoptosis in HepG2 cancer cells .

Application 3: Synthesis of Diverse Benzo[d]thiazole Derivatives

- Summary of the Application : Benzo[d]thiazole-2-thiol is used in the synthesis of diverse benzo[d]thiazole derivatives . These derivatives are useful synthetic intermediates and promising biologically active compounds .

- Methods of Application or Experimental Procedures : An efficient procedure has been developed for the synthesis of these derivatives via metal-free reductive coupling of N-tosylhydrazones with benzo[d]thiazole-2-thiols .

- Results or Outcomes : The procedure resulted in the successful synthesis of diverse benzo[d]thiazole derivatives .

Propiedades

IUPAC Name |

2-bromo-5,6-dihydro-4H-1,3-benzothiazol-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNOS/c8-7-9-4-2-1-3-5(10)6(4)11-7/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AINBODIOGRXMKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C1)SC(=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90657966 | |

| Record name | 2-Bromo-5,6-dihydro-1,3-benzothiazol-7(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5,6-dihydrobenzo[d]thiazol-7(4H)-one | |

CAS RN |

1201633-72-8 | |

| Record name | 2-Bromo-5,6-dihydro-1,3-benzothiazol-7(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

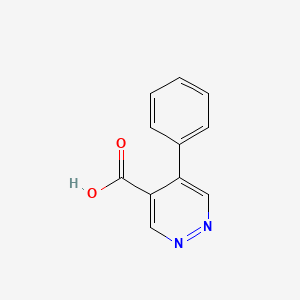

![5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B598157.png)

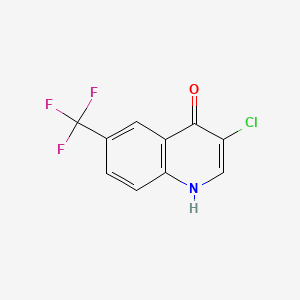

![2-[2-(Cyclobutylmethoxy)-6-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B598162.png)

iodonium triflate](/img/structure/B598164.png)

![2-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B598167.png)